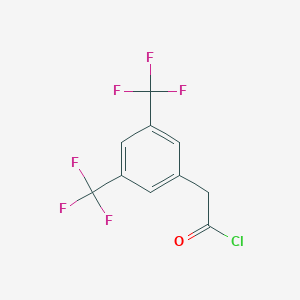

3,5-Bis(trifluoromethyl)phenylacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPYLZQEFOTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381295 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174083-39-7 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key building block in modern medicinal chemistry. The information is presented to support research and development activities, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Chemical Properties

This compound is a reactive acyl chloride compound characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's reactivity and the properties of its derivatives.

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₆O | [1] |

| Molecular Weight | 290.59 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 36.89 °C (calculated) | [2] |

| Boiling Point | 204.8 ± 40.0 °C at 760 mmHg (calculated) | [2] |

| Density | 1.5 ± 0.1 g/cm³ (calculated) | [2] |

| Solubility in Water | 27.78 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in organic solvents like ether, dimethylformamide, and chlorinated hydrocarbons. | [3] |

| Refractive Index | 1.426 (calculated) | [2] |

| Flash Point | 77.7 ± 27.3 °C (calculated) | [2] |

| CAS Number | 174083-39-7 | [1] |

Reactivity and Stability

This compound is a stable compound at room temperature but exhibits high reactivity characteristic of acyl chlorides.[3] It is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[3] The presence of two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction with water leads to hydrolysis, forming the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, and hydrochloric acid. Therefore, it must be handled under anhydrous conditions to prevent decomposition.

Experimental Protocols

Synthesis of this compound

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or other inert atmosphere setup

-

Distillation apparatus (optional, for purification)

Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-bis(trifluoromethyl)phenylacetic acid.

-

Dissolution: Add anhydrous dichloromethane to dissolve the starting material.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.

-

Using Oxalyl Chloride: Add an excess of oxalyl chloride (typically 1.5-2 equivalents) and a catalytic amount of DMF (1-2 drops) to the solution at 0 °C.

-

-

Reaction: Stir the reaction mixture at room temperature or gently reflux until the evolution of gas (HCl or a mixture of CO, CO₂, and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic byproducts.

-

Purification: The crude this compound can be purified by vacuum distillation if necessary.

Safe Handling and Storage

Acyl chlorides are corrosive and moisture-sensitive, requiring specific handling procedures.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.

-

A lab coat and closed-toe shoes are mandatory.

-

All handling should be performed in a well-ventilated chemical fume hood.[4]

Storage:

-

Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[4][6]

Spill Management:

-

In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite).

-

Do not use water to clean up spills, as it will react violently.

-

The contaminated absorbent should be collected in a sealed container for proper disposal.

Application in Drug Development: Synthesis of Aprepitant

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its utility in the synthesis of Aprepitant , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[7] The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in Aprepitant and other NK1 receptor antagonists.[2][3]

The general synthetic strategy for Aprepitant involves the coupling of a chiral morpholine core with a side chain derived from a 3,5-bis(trifluoromethyl)phenyl precursor.

Below is a conceptual workflow illustrating the role of a 3,5-bis(trifluoromethyl)phenyl-containing building block in the synthesis of Aprepitant.

Caption: Conceptual workflow for the synthesis of Aprepitant.

Role in Neurokinin-1 (NK1) Receptor Antagonism

The 3,5-bis(trifluoromethyl)phenyl group is a critical component for the high binding affinity of Aprepitant to the NK1 receptor. The trifluoromethyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with the receptor.[8] Furthermore, the electron-withdrawing nature of these groups can influence the electronic properties of the molecule, optimizing its interaction with the binding pocket of the NK1 receptor.

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. This signaling pathway is implicated in various physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[9] By blocking the binding of Substance P to the NK1 receptor, Aprepitant inhibits downstream signaling, thereby preventing the emetic response.

The simplified signaling pathway of the NK1 receptor is depicted below.

Caption: Simplified signaling pathway of the NK1 receptor.

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an essential building block for the synthesis of potent and selective drug candidates, most notably the NK1 receptor antagonist Aprepitant. A thorough understanding of its chemical properties and strict adherence to safe handling protocols are paramount for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists and professionals working with this important compound.

References

- 1. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemos.de [chemos.de]

- 6. wcu.edu [wcu.edu]

- 7. Synthesis of Aprepitant [cjph.com.cn]

- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)phenylacetyl chloride

CAS Number: 174083-39-7

This technical guide provides comprehensive information on 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and the significance of the 3,5-bis(trifluoromethyl)phenyl moiety in medicinal chemistry.

Chemical Properties and Specifications

This compound is a solid organic compound valued for its high reactivity as an acylating agent.[1] The presence of two trifluoromethyl groups significantly influences its chemical properties and reactivity.

| Property | Value | Reference |

| CAS Number | 174083-39-7 | [2] |

| Molecular Formula | C₁₀H₅ClF₆O | [1][2] |

| Molecular Weight | 290.59 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES String | FC(F)(F)c1cc(CC(Cl)=O)cc(c1)C(F)(F)F | [1] |

| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [1] |

The Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design

The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in medicinal chemistry and catalyst development. Its incorporation into drug candidates can significantly enhance their pharmacological profiles. The two trifluoromethyl groups are strongly electron-withdrawing, which can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding. This moiety is known to improve the pharmacodynamic and pharmacokinetic properties of compounds.

Compounds containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as potent inhibitors of various enzymes and have shown activity against drug-resistant bacteria. For instance, pyrazole derivatives with this substitution are effective growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).

Experimental Protocol: Conversion of 3,5-Bis(trifluoromethyl)phenylacetic Acid to this compound

This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and can be adapted for the specific synthesis of this compound.

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as a solvent)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Vacuum pump and trap (e.g., with liquid nitrogen)

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 3,5-bis(trifluoromethyl)phenylacetic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be run neat or with an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-3 hours.[4] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the reaction is complete (as can be monitored by the cessation of gas evolution), cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.[4] It is crucial to use a trap to prevent the corrosive vapors from damaging the vacuum pump.[5]

-

The resulting crude this compound is often of sufficient purity for subsequent reactions.[5] If further purification is required, distillation under reduced pressure can be performed, though this is often not necessary.[5]

Applications in Organic Synthesis

This compound is a powerful acylating agent used to introduce the 3,5-bis(trifluoromethyl)phenylacetyl group into various molecules, particularly those containing nucleophilic functional groups like amines and alcohols.

Experimental Protocol: N-Acylation of an Amine

This protocol provides a general method for the acylation of a primary or secondary amine using this compound.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottomed flask, dissolve the amine substrate (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.05-1.2 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Use as a Derivatizing Agent for Gas Chromatography (GC)

Acyl chlorides are used as derivatizing agents to improve the volatility and thermal stability of polar compounds, such as alcohols and amines, for GC analysis. The reaction with this compound would introduce a bulky, fluorinated group, which can enhance separation and detection, particularly with an electron capture detector (ECD).

Safety Information

This compound is a corrosive and reactive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable reagent for the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl moiety into organic molecules. Its synthesis from the corresponding carboxylic acid is straightforward, and its utility as an acylating agent is well-established in principle. The unique electronic properties conferred by the trifluoromethyl groups make it a particularly interesting building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers using this compound should adhere to strict safety protocols due to its corrosive and reactive nature.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

3,5-Bis(trifluoromethyl)phenylacetyl chloride structure

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent and building block in organic synthesis and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a derivative of phenylacetic acid, featuring two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. The presence of these strong electron-withdrawing groups significantly influences the reactivity of the acyl chloride moiety.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and identifying properties of this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | [1][2] |

| CAS Number | 174083-39-7 | [1][3] |

| Molecular Formula | C₁₀H₅ClF₆O | [1][3][4] |

| Molecular Weight | 290.59 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid; Solid | [4][5] |

| Odor | Pungent | [5] |

| Boiling Point | 103 °C at 10 mmHg | [6] |

| Density | ~1.47 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in ether, DMF, chlorinated hydrocarbons. | [5] |

| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | [3][6] |

Synthesis Protocol

This compound is typically prepared from its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. The conversion is a standard procedure for synthesizing acyl chlorides. The following protocol is a representative method using oxalyl chloride, which produces gaseous byproducts that are easily removed.

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)phenylacetic acid

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Oxalyl chloride (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3,5-bis(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Dissolution: Anhydrous DCM is added to dissolve the starting material completely.

-

Catalyst Addition: A catalytic amount of DMF (e.g., 1-2 drops) is added to the stirred solution.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Oxalyl chloride (2.0 eq) is added dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) is typically observed.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by taking a small aliquot, quenching it with a dry alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.

-

Work-up: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil or solid.

-

Purification: The product can be used crude for many applications or purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents (oxalyl chloride) and evolves toxic gases (HCl, CO). All glassware must be thoroughly dried to prevent hydrolysis of the acid chloride.

Reactivity and Applications in Drug Development

This compound is a highly reactive acylating agent.[5] The electrophilicity of the carbonyl carbon is enhanced by the two electron-withdrawing trifluoromethyl groups, making it an excellent reagent for forming amide and ester bonds.

A primary application for this chemical moiety is in the synthesis of neurokinin-1 (NK1) receptor antagonists.[7] The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in many potent NK1 antagonists, which are investigated for treating conditions like chemotherapy-induced nausea, depression, and inflammatory diseases. The acetyl chloride derivative serves as a reactive handle to couple this critical pharmacophore to various molecular scaffolds.

Experimental Protocol: N-Acylation for Amide Synthesis

This protocol describes a general method for the acylation of a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., Triethylamine (Et₃N) or DIPEA, 1.5 eq)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

-

Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Logical and Experimental Workflows

Synthesis and Application Workflow Diagram:

Caption: General workflow for the synthesis and a key application of the title compound.

References

- 1. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Bis(trifluoromethyl)phenylacetyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-4 (Aromatic) |

| ~7.9 | s | 2H | H-2, H-6 (Aromatic) |

| ~4.5 | s | 2H | -CH₂- |

*Predicted solvent: CDCl₃. The chemical shifts for the aromatic protons are estimated based on data for 3,5-bis(trifluoromethyl)phenylacetylene, which shows signals at δ 7.92 (s, 2H) and 7.84 (s, 1H)[1]. The downfield shift of the methylene protons is anticipated due to the strong electron-withdrawing effect of the adjacent carbonyl chloride group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Acid Chloride) |

| ~138 | C-1 (Aromatic) |

| ~132 (q, J ≈ 34 Hz) | C-3, C-5 (Aromatic, coupled to F) |

| ~128 | C-2, C-6 (Aromatic) |

| ~124 (q, J ≈ 272 Hz) | CF₃ |

| ~123 | C-4 (Aromatic) |

| ~55 | -CH₂- |

*Predicted solvent: CDCl₃. The chemical shifts are estimated based on data for related trifluoromethylated aromatic compounds. The carbonyl carbon of an acyl chloride is typically found in the 160-180 ppm range[2]. The characteristic quartet splitting for the carbons attached to the trifluoromethyl groups is a key identifying feature.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

*Predicted solvent: CDCl₃, referenced to CFCl₃. The chemical shift for the trifluoromethyl groups in aromatic systems typically appears in this region. For example, the ¹⁹F NMR signal for the CF₃ group in methyl 4-(trifluoromethyl)benzoate is at δ -63.21 ppm[3].

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1800 | Strong | C=O stretch (Acid Chloride) |

| ~1610, 1470 | Medium | Aromatic C=C stretch |

| ~1350-1100 | Strong | C-F stretch |

| ~800-600 | Strong | C-Cl stretch |

The most characteristic band in the IR spectrum of an aromatic acid chloride is the strong C=O stretching absorption, which appears at a high frequency, typically around 1800 cm⁻¹[4][5]. The presence of strong C-F stretching bands is also expected due to the two trifluoromethyl groups.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 290/292 | [M]⁺ (Molecular ion) |

| 255 | [M - Cl]⁺ |

| 227 | [M - Cl - CO]⁺ |

| 195 | [C₇H₂F₆]⁺ |

The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. The base peak is likely to be the acylium ion formed by the loss of the chlorine radical ([M - Cl]⁺). Further fragmentation through the loss of carbon monoxide from the acylium ion is a common pathway for acyl chlorides.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use an external reference standard such as CFCl₃ (0 ppm).

-

A sufficient number of scans should be acquired to obtain a clear signal.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Scan a mass range appropriate for the expected ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3,5-Bis(trifluoromethyl)phenylacetyl chloride (CAS No. 174083-39-7).[1][2][3][4] Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available data with information from structurally similar acyl chlorides and trifluoromethylated compounds to provide a thorough understanding of its potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a solid organic compound.[5] The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical reactivity and potential biological activity, making it a valuable building block in pharmaceutical and agrochemical research.[6]

| Property | Value | Source |

| CAS Number | 174083-39-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₅ClF₆O | [2][5] |

| Molecular Weight | 290.59 g/mol | [2][5] |

| Appearance | Solid | [5] |

| InChI Key | TVVPYLZQEFOTGP-UHFFFAOYSA-N | [5] |

| SMILES String | FC(F)(F)c1cc(CC(Cl)=O)cc(c1)C(F)(F)F | [5] |

Hazard Identification and Classification

This compound is classified as a corrosive material. The primary and most significant hazard is its potential to cause severe skin burns and eye damage.[5]

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Causes serious eye damage |

GHS Pictogram:

-

corrosion GHS05

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[5]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P363: Wash contaminated clothing before reuse.

-

P405: Store locked up.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or a foam extinguisher. Do NOT use water, as acyl chlorides react violently with it.[7]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides. Vapors may be heavier than air and can travel to an ignition source.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Containment and Cleanup: For small spills, absorb the material with an inert, dry substance such as sand or vermiculite, and place it in a sealed container for disposal. For larger spills, dike the area to prevent spreading. Do not allow the material to enter drains or waterways.

Handling and Storage

Proper handling and storage are essential to minimize risk.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust or vapors. Always wear appropriate PPE. When working with corrosive solids, add the solid slowly to the liquid to avoid splashing.[9] |

| Storage | Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[10] Store away from incompatible materials such as water, strong bases, and alcohols. Store below eye level.[9] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid[11]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[12][13]

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Dry glassware and magnetic stirrer

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Bis(trifluoromethyl)phenylacetic acid to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Solvent: Add anhydrous DCM to the flask to dissolve the carboxylic acid.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure or used directly in the next synthetic step if of sufficient purity.

Visualizations

Caption: General workflow for the synthesis of an acyl chloride.

Caption: Safe handling procedures for corrosive chemicals.

Caption: Hierarchy of controls for minimizing chemical exposure.

References

- 1. 174083-39-7 | MFCD03788501 | this compound [aaronchem.com]

- 2. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 174083-39-7|2-(3,5-Bis(trifluoromethyl)phenyl)acetyl chloride|BLD Pharm [bldpharm.com]

- 4. CAS # 174083-39-7, this compound, 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride - chemBlink [ww.chemblink.com]

- 5. Acyl chloride synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. actenviro.com [actenviro.com]

- 11. scbt.com [scbt.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Solubility of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3,5-Bis(trifluoromethyl)phenylacetyl chloride (CAS No. 174083-39-7), a reactive acylating agent frequently used in organic synthesis. Understanding the solubility characteristics of this compound is critical for its effective handling, reaction setup, and purification in various research and development applications.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid with a pungent odor.[1] As a strong acylating agent, its reactivity, particularly with protic solvents, is a key consideration when discussing its solubility.[1] The acyl chloride functional group readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity means that in protic solvents, the compound does not simply dissolve but undergoes solvolysis, forming new compounds. Therefore, "solubility" in such solvents is often a measure of its miscibility and reaction rate rather than a stable equilibrium.

Solubility Data

Aqueous Solubility

The solubility of this compound in water is extremely limited. It is generally described as being almost insoluble in water.[1] It is crucial to note that the compound reacts with water, hydrolyzing to form 3,5-bis(trifluoromethyl)phenylacetic acid and hydrochloric acid. This reaction makes a true equilibrium solubility measurement in aqueous media challenging and often impractical for synthetic applications.

| Solvent | Temperature | Quantitative Solubility | Qualitative Description | Citation |

| Water | Not Specified | Data Not Available | Almost Insoluble | [1] |

Organic Solvent Solubility

This compound exhibits good solubility in a range of common aprotic organic solvents. This is consistent with its use as a reagent in organic synthesis, where it is typically dissolved in an inert solvent before being added to the reaction mixture.

| Solvent Class | Specific Solvents | Qualitative Solubility | Citation |

| Ethers | Diethyl ether | Soluble | [1] |

| Amides | Dimethylformamide (DMF) | Soluble | [1] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | [1] |

Note: While the compound is soluble in these aprotic solvents, it is imperative that the solvents are anhydrous. The presence of residual water will lead to the degradation of the acyl chloride.

Experimental Protocol: General Method for Solubility Determination of a Reactive Acyl Chloride

As no specific, detailed experimental protocol for determining the solubility of this compound has been cited in the available literature, a general methodology for assessing the solubility of a reactive compound is provided below. This protocol is based on standard laboratory practices for handling water-sensitive reagents. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Objective: To qualitatively or semi-quantitatively determine the solubility of this compound in a given anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., dichloromethane, diethyl ether, DMF)

-

Dry glassware (e.g., vials or test tubes with caps)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Graduated pipettes or syringes for solvent and solute addition

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a dry vial containing a magnetic stir bar under an inert atmosphere.

-

Initial Solute Addition: Add a small, known amount (e.g., 10 mg) of this compound to the solvent.

-

Dissolution Attempt: Cap the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 15-30 minutes).

-

Observation: Visually inspect the solution for any undissolved solute. If the solid has completely dissolved, proceed to the next step. If not, the compound may be considered poorly soluble at this concentration.

-

Incremental Addition: Continue to add small, known increments of the acyl chloride to the solution, allowing for sufficient stirring and observation time after each addition.

-

Saturation Point: The point at which a small amount of the added solute no longer dissolves after prolonged stirring is considered the saturation point.

-

Quantification (Optional): For a more quantitative assessment, the saturated solution can be carefully filtered or centrifuged to remove undissolved solid, and the concentration of the solute in the supernatant can be determined using an appropriate analytical technique (e.g., HPLC, GC, or NMR with an internal standard).

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the reaction pathway of this compound with water.

References

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)phenylacetyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications.

Core Properties

This compound is a reactive acyl chloride compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 290.59 g/mol | [1] |

| Molecular Formula | C₁₀H₅ClF₆O | [1] |

| CAS Number | 174083-39-7 | |

| Appearance | Solid | [1] |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 103 °C at 10 mmHg | |

| Melting Point | 121-123 °C (for the corresponding carboxylic acid) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available 1,3-bis(trifluoromethyl)benzene. The overall synthetic pathway is illustrated below.

Diagram 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene [2]

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and an addition funnel, add glacial acetic acid (22.0 mL) and cool to 15°C.

-

Addition of Sulfuric Acid: Carefully add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35°C. Cool the mixture back down to 25°C.

-

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the rapidly stirring acid mixture.

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40°C. Maintain the reaction temperature at 45°C for 4.5 hours.

-

Work-up: Cool the reaction mixture to 2°C and slowly pour it into 250 mL of cold water. Stir vigorously for 10 minutes.

-

Purification: Separate the lower organic layer and wash it with 5N NaOH (75 mL). The resulting clear, colorless organic layer is 3,5-bis(trifluoromethyl)bromobenzene.

Step 2: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid

This step involves a Grignard reaction followed by carboxylation.

-

Grignard Reagent Formation [3]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with an addition funnel, nitrogen inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux.

-

Initiation: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF. Add 5 mL of this solution to the refluxing magnesium slurry to initiate the Grignard reaction.

-

Addition: After initiation, add the remaining bromide solution over 30 minutes. The reaction is typically complete within 2 hours.

-

-

Carboxylation [3]

-

Reaction with CO₂: Transfer the prepared Grignard reagent solution to a pressure bottle and treat with a constant pressure of CO₂ gas (20-25 psi) for 3 hours at ambient temperature.

-

Quenching: Cool the reaction mixture in an ice-water bath and slowly add 200 mL of 2N HCl to quench the reaction.

-

Extraction and Purification: Vigorously stir the biphasic mixture for 20 minutes. Separate the layers and wash the aqueous layer with toluene. Combine the organic layers and concentrate in vacuo. The resulting product can be further purified by crystallization.

-

Step 3: Synthesis of this compound

This final step converts the carboxylic acid to the desired acyl chloride. A general procedure using thionyl chloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3,5-bis(trifluoromethyl)phenylacetic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

-

Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (HCl) ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound, which can be used directly or further purified by vacuum distillation.[4][5]

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to the presence of the reactive acyl chloride group and the two trifluoromethyl groups. The trifluoromethyl groups often enhance the metabolic stability and lipophilicity of molecules, making them desirable in drug design.

This compound is primarily used as an acylating agent to introduce the 3,5-bis(trifluoromethyl)phenylacetyl moiety into various molecules, particularly those with nucleophilic groups such as amines and alcohols. This is a key step in the synthesis of a range of biologically active compounds.

Diagram 2: General application workflow of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to the Research Applications of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a reactive acylating agent of significant interest in medicinal chemistry and drug discovery. Its primary utility lies in the introduction of the 3,5-bis(trifluoromethyl)phenylacetyl moiety into target molecules. The presence of two trifluoromethyl groups on the phenyl ring confers unique and advantageous properties to the resulting compounds, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make the 3,5-bis(trifluoromethyl)phenyl group a valuable pharmacophore in the design of novel therapeutic agents. This guide provides an in-depth overview of the potential research uses of this compound, focusing on its application in the synthesis of bioactive molecules, supported by experimental data and protocols.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₆O | [1] |

| Molecular Weight | 290.59 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Reactivity | Strong acylating agent | [2] |

Applications in the Synthesis of Bioactive Molecules

The 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into a variety of molecular scaffolds to explore their therapeutic potential. Research has demonstrated that derivatives containing this group exhibit a range of biological activities, including antibacterial and enzyme inhibitory effects.

Antibacterial Agents

The 3,5-bis(trifluoromethyl)phenyl group has been utilized in the synthesis of pyrazole derivatives that show potent activity against drug-resistant bacteria.[3][4] A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed that these compounds are effective growth inhibitors of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The structure-activity relationship (SAR) studies indicated that hydrophobic substituents on the aniline moiety of the pyrazole scaffold generally lead to increased antibacterial potency.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against S. aureus

| Compound | Substituent (R) | MIC (µg/mL) |

| 1 | H | 2 |

| 2 | 4-isopropyl | 1-2 |

| 4 | 4-methoxy | >32 |

| 5 | 4-phenoxy | 1 |

| 6 | 4-(methylthio) | 1-4 |

Data sourced from a study on potent growth inhibitors of drug-resistant bacteria.[3]

Enzyme Inhibitors

The 3,5-bis(trifluoromethyl)phenyl moiety is also a key feature in the design of enzyme inhibitors. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5] The study highlighted that modifications to the salicylanilide core could modulate the inhibitory activity and selectivity for these enzymes.[5]

Table 2: Inhibitory Activity (IC₅₀) of Salicylanilide Analogues against Cholinesterases

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE | 18.2 - 196.6 |

| BuChE | 9.2 - 196.2 | |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE & BuChE | Identified as the most potent inhibitor in the series. |

Data represents the range of IC₅₀ values for the series of analogues.[5]

Experimental Protocols

The following is a representative protocol for the synthesis of an N-aryl-3,5-bis(trifluoromethyl)phenylacetamide, a common reaction type for this compound. This protocol is based on established methods for acylation of anilines.

Synthesis of N-(4-substituted-phenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide

Materials:

-

This compound

-

Appropriately substituted aniline

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3,5-bis(trifluoromethyl)phenylacetamide.

Characterization: The structure of the synthesized compound can be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretching).

-

Mass spectrometry (MS): To confirm the molecular weight.

A full spectroscopic characterization for a similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, has been reported, providing a reference for the expected spectral data.[6]

Visualizing Experimental and Biological Pathways

To better illustrate the research applications, the following diagrams depict a general experimental workflow and a relevant biological signaling pathway.

References

- 1. This compound | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

An In-depth Technical Guide on the Synthesis and Properties of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key intermediate in the synthesis of pharmacologically active compounds, particularly neurokinin-1 (NK-1) receptor antagonists. This document details the synthesis of its precursor, 3,5-bis(trifluoromethyl)phenylacetic acid, and outlines the subsequent conversion to the target acyl chloride. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a reactive organic compound of significant interest in medicinal chemistry. Its structural motif, featuring a phenyl ring substituted with two trifluoromethyl groups, is a common feature in a number of potent and selective NK-1 receptor antagonists. These antagonists have therapeutic applications in the management of chemotherapy-induced nausea and vomiting, as well as other conditions mediated by the NK-1 receptor. This guide focuses on the chemical synthesis and characterization of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its precursor, 3,5-Bis(trifluoromethyl)phenylacetic acid, are presented in Table 1.

| Property | This compound | 3,5-Bis(trifluoromethyl)phenylacetic Acid |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | 2-[3,5-bis(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 174083-39-7 | 85068-33-3 |

| Molecular Formula | C₁₀H₅ClF₆O | C₁₀H₆F₆O₂ |

| Molecular Weight | 290.59 g/mol [1] | 272.14 g/mol |

| Appearance | Colorless to pale yellow liquid with a pungent odor[2] | Solid |

| Melting Point | Not available | 121-123 °C |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons; almost insoluble in water.[2] | Not available |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of a Grignard reagent followed by carboxylation to yield 3,5-bis(trifluoromethyl)phenylacetic acid. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride.

Experimental Protocols

Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid

This protocol is based on the general principles of Grignard reactions and subsequent carboxylation.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF via the dropping funnel. The reaction mixture should be gently heated to initiate the Grignard formation, after which the addition should be continued at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and then slowly pour it onto an excess of crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)phenylacetic acid, which can be further purified by recrystallization.

Synthesis of this compound

This representative protocol is based on general methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

3,5-Bis(trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,5-bis(trifluoromethyl)phenylacetic acid in an excess of thionyl chloride or a solution in an inert solvent like dichloromethane or toluene.

-

Add a catalytic amount of DMF to the mixture.

-

Gently reflux the reaction mixture. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Characterization Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as singlets or multiplets in the aromatic region (δ 7.5-8.0 ppm). The methylene protons adjacent to the carbonyl group would appear as a singlet further downfield (δ ~4.0-4.5 ppm) due to the electron-withdrawing effects of the carbonyl and the trifluoromethyl groups. |

| ¹³C NMR | The carbonyl carbon would show a characteristic peak in the downfield region (δ ~170 ppm). Aromatic carbons would appear in the δ 120-140 ppm region, with those attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling. The methylene carbon would appear around δ 45-55 ppm. The trifluoromethyl carbons would appear as quartets in the upfield region. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride would be expected around 1785-1815 cm⁻¹. C-F stretching vibrations would be observed in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns would include the loss of a chlorine radical and the formation of an acylium ion. |

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of NK-1 receptor antagonists. The 3,5-bis(trifluoromethyl)phenyl moiety is crucial for the high binding affinity and antagonist activity of these compounds. The acyl chloride functionality allows for the facile introduction of this group into a variety of molecular scaffolds through acylation reactions with amines, alcohols, and other nucleophiles.

Safety Information

This compound is a reactive and potentially hazardous chemical. It is corrosive and will react with moisture, including in the air, to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with important applications in the field of drug discovery, particularly in the development of NK-1 receptor antagonists. This guide has provided a detailed overview of its synthesis, properties, and applications. The experimental protocols and characterization information presented herein are intended to serve as a valuable resource for researchers and scientists working with this compound. Further research into optimizing the synthesis and exploring new applications of this versatile building block is encouraged.

References

An In-depth Technical Guide to Trifluoromethyl-Containing Reagents for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the most common classes of trifluoromethyl-containing reagents, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in their effective application in research and development.

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is one of the most utilized fluorine-containing motifs in pharmaceuticals. Its strong electron-withdrawing nature, conferred by the three highly electronegative fluorine atoms, can significantly alter the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates. Its lipophilicity also aids in traversing cellular membranes, a critical factor for oral bioavailability.

Trifluoromethylating reagents can be broadly classified into three categories based on the nature of the trifluoromethyl species they deliver: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the substrate and the desired transformation.

Nucleophilic Trifluoromethylating Reagents

Nucleophilic trifluoromethylating reagents deliver the trifluoromethyl group as a nucleophile (CF₃⁻). These reagents are particularly useful for the trifluoromethylation of carbonyl compounds and their derivatives.

Ruppert-Prakash Reagent (TMSCF₃)

Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[1] It is a stable, colorless liquid that requires activation by a nucleophilic initiator, typically a fluoride source, to generate the reactive trifluoromethyl anion.[2]

Data Presentation: Trifluoromethylation of Aldehydes with Ruppert-Prakash Reagent

| Entry | Substrate (ArCHO) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | TBAF (10) | THF | 0.5 | 95 | [3] |

| 2 | 4-Nitrobenzaldehyde | TBAF (10) | THF | 0.5 | 98 | [4] |

| 3 | 4-Methoxybenzaldehyde | TBAF (10) | THF | 1 | 92 | [4] |

| 4 | 2-Naphthaldehyde | TBAF (10) | THF | 0.5 | 96 | [2] |

| 5 | Furfural | TBAF (10) | THF | 1 | 85 | [2] |

| 6 | Cinnamaldehyde | TBAF (10) | THF | 1 | 88 | [5] |

| 7 | Benzaldehyde | K₂CO₃ (10) | DMF | 2 | 90 | [2] |

| 8 | 4-Chlorobenzaldehyde | K₂CO₃ (10) | DMF | 3 | 87 | [2] |

Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF₃ and TBAF [3]

Materials:

-

Benzaldehyde (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution in THF (1 M, 0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous HCl (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add TMSCF₃ (1.5 equiv) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.

Mechanism of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

Electrophilic Trifluoromethylating Reagents

Electrophilic trifluoromethylating reagents deliver the trifluoromethyl group as an electrophile (CF₃⁺) and are highly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heteroatoms, and arenes.

Umemoto's Reagents

Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.[6][7] They are particularly effective for the trifluoromethylation of β-ketoesters and other soft nucleophiles.[8]

Data Presentation: Trifluoromethylation of β-Ketoesters with Umemoto's Reagent

| Entry | Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 1-indanone-2-carboxylate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 76 | [6] |

| 2 | Ethyl 2-oxocyclopentanecarboxylate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 65 | [7] |

| 3 | Ethyl benzoylacetate | Umemoto's Reagent I | Chiral Guanidine | CHCl₃ | -40 | 58 | [6] |

| 4 | Diethyl malonate | Umemoto's Reagent IV | NaH | DMF | -20 to rt | 38 | [9] |

| 5 | 2-Acetylcyclohexanone | Umemoto's Reagent I | DBU | CH₂Cl₂ | rt | 85 | [8] |

Experimental Protocol: Enantioselective Trifluoromethylation of a β-Ketoester with Umemoto's Reagent [6]

Materials:

-

β-Ketoester (e.g., methyl 1-indanone-2-carboxylate) (1.0 equiv)

-

Chiral guanidine (1.1 equiv)

-

Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)

-

Anhydrous chloroform (CHCl₃)

Procedure:

-

To a stirred solution of the β-ketoester (1.0 equiv) in anhydrous CHCl₃, add the chiral guanidine (1.1 equiv).

-

Stir the mixture for 10 minutes at room temperature and then cool to -40 °C.

-

Add Umemoto's reagent (1.2 equiv) to the cooled solution.

-

Stir the reaction mixture for 1 hour at -40 °C.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Togni Reagents

Togni reagents are hypervalent iodine compounds that serve as versatile electrophilic trifluoromethylating agents.[10] Togni Reagent II, in particular, is widely used for the trifluoromethylation of a broad range of substrates, including alkenes, alkynes, and heteroatoms.

Data Presentation: Copper-Catalyzed Allylic Trifluoromethylation of Alkenes with Togni Reagent II

| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenyl-1-butene | CuI (15 mol%) | MeOH | 23 | 85 | [11] |

| 2 | 1-Octene | CuI (15 mol%) | MeOH | 23 | 75 | [11] |

| 3 | Styrene | Cu(OTf)₂ (10 mol%) | DCE | 12 | 82 | [1] |

| 4 | Allylbenzene | CuI (15 mol%) | MeOH | 23 | 88 | [11] |

| 5 | 1-Decene | CuI (15 mol%) | MeOH | 23 | 78 | [11] |

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Alkene with Togni Reagent II [1]

Materials:

-

Alkene (e.g., styrene) (1.0 equiv)

-

Togni Reagent II (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

To a reaction tube, add the alkene (1.0 equiv), Togni Reagent II (1.5 equiv), and CuI (10 mol%).

-

Add anhydrous DCE as the solvent.

-

Add DBU (1.5 equiv) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of Electrophilic and Radical Trifluoromethylation

Radical Trifluoromethylating Reagents

Radical trifluoromethylating reagents generate a trifluoromethyl radical (•CF₃), which can then participate in a variety of transformations, including addition to alkenes and arenes.

Langlois' Reagent (CF₃SO₂Na)